Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a 3,4,5-trimethoxyphenyl group, and a piperidine-4-carboxylate ester. The piperidine ring and ethyl ester group likely influence solubility and pharmacokinetic properties. Although direct data on its physical properties (e.g., melting point, solubility) are unavailable, structural analogs suggest moderate molecular weight (~450–500 g/mol) and variable stability depending on substituents .
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6S/c1-5-32-21(28)13-6-8-25(9-7-13)17(19-20(27)26-22(33-19)23-12-24-26)14-10-15(29-2)18(31-4)16(11-14)30-3/h10-13,17,27H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILYEQPTEVZLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the compound’s biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole and triazole moiety along with a piperidine ring. Its chemical formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Metallo-β-lactamases (MBLs) : Studies have shown that related triazole derivatives exhibit inhibitory activity against MBLs, which are enzymes responsible for antibiotic resistance. For instance, a derivative displayed an IC50 value of 38.36 μM against VIM-2 MBLs, indicating strong inhibitory potential .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Triazole derivatives have been explored for their ability to combat resistant bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound and related compounds:
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Study on Antimicrobial Properties : A series of triazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition rates comparable to established antibiotics.
- Cytotoxicity Assessment : Research assessing the cytotoxic effects of similar compounds on cancer cell lines revealed promising results. Some derivatives showed selective toxicity towards cancerous cells while sparing normal cells.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets. For example, docking analyses suggested that the triazole moiety forms critical interactions with the active site of MBLs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of a hydroxythiazolo-triazole core, a fully substituted trimethoxyphenyl group, and a piperidine carboxylate ester. Below is a comparative analysis with key analogs:
Key Observations:
Furan substituents (as in ) introduce conjugated π-systems but may increase susceptibility to oxidative metabolism .
Nitro groups (as in ) are associated with prodrug activation mechanisms but may confer toxicity risks .
Synthetic Routes :
- The target compound’s synthesis likely involves multi-step heterocyclic condensation, analogous to methods described for triazole derivatives (e.g., reflux with triethylorthoformate, as in ).
Research Findings and Data Gaps:
- Crystallographic Data : Structural analogs (e.g., ) were resolved using SHELX software, revealing bond shortening indicative of electron delocalization in triazole systems . Similar analyses for the target compound are lacking.
- Biological Activity: No direct data exist for the target compound, but related thiazolo-triazoles show insecticidal and antimicrobial activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the thiazolo[3,2-b][1,2,4]triazole core in this compound?
- Methodology : The thiazolo-triazole moiety can be synthesized via cyclization reactions. For example, 6-hydroxythiazolo-triazole derivatives are often prepared using thioureas or thioamides as precursors under acidic or basic conditions. Evidence from similar triazole-thiadiazole syntheses highlights the use of sodium hydride in toluene for cyclization . Additionally, condensation of hydrazine derivatives with thiocarbonyl reagents (e.g., CS₂) in ethanol-water mixtures is a common approach .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Key Methods :
- NMR Spectroscopy : H and C NMR are used to confirm proton environments and carbon connectivity, particularly for distinguishing the thiazolo-triazole, trimethoxyphenyl, and piperidine moieties .
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, ester carbonyl) through characteristic absorption bands (e.g., ~1700 cm⁻¹ for esters) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms crystal packing, though this requires high-purity crystals .
Q. How is the ester group (ethyl carboxylate) introduced into the piperidine ring?
- Synthesis : Ethyl ester groups are typically introduced via alkylation of a carboxylic acid intermediate using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃). Alternatively, esterification with ethanol under acid catalysis (e.g., H₂SO₄) is employed .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of the target compound?
- Optimization Strategies :
- Catalyst Screening : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves triazole ring formation efficiency (e.g., CuSO₄/sodium ascorbate in THF/water) .
- Temperature Control : Elevated temperatures (50–80°C) enhance reaction rates but may require trade-offs in selectivity. For example, reports a 41% yield at 50°C over 72 hours .
- Purification : Flash chromatography with gradients of dichloromethane/methanol (0–10%) effectively isolates the product .
Q. What computational approaches predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Docking studies against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) assess binding affinity and interaction modes. Software like AutoDock Vina or Schrödinger Suite is used .
- ADME Prediction : Tools like SwissADME evaluate drug-likeness, solubility, and bioavailability. Lipophilicity (logP) and topological polar surface area (TPSA) are critical parameters .
Q. How to resolve discrepancies in reported synthetic yields for similar triazole derivatives?
- Root Cause Analysis :
- Catalyst Variability : Copper catalysts (e.g., CuSO₄ vs. CuI) may alter reaction efficiency .
- Substrate Purity : Impurities in starting materials (e.g., aryl aldehydes) can reduce yields. Pre-purification via recrystallization or distillation is recommended .
- Reaction Time : Extended reaction times (e.g., 72 hours vs. 16 hours in vs. 8) may improve conversion but risk side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
